
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione, commonly known as DMSP, is a chemical compound with significant importance in the field of scientific research. It is a spirocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of DMSP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMSP has been shown to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. DMSP has also been shown to inhibit the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
DMSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMSP can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMSP has also been shown to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have shown that DMSP can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, DMSP also has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to modify and optimize for specific applications. It also has limited solubility in aqueous solutions, which can limit its use in certain assays and experiments.
Direcciones Futuras
There are several future directions for the study of DMSP. One direction is the development of DMSP analogs with improved properties, such as increased potency, solubility, and selectivity. Another direction is the investigation of the role of DMSP in the biosynthesis of natural products, such as alkaloids and terpenoids. Additionally, the potential of DMSP as a drug target and as a lead compound for drug discovery should be further explored. Finally, the development of new methods for the synthesis of DMSP and its analogs should be investigated to improve their accessibility and scalability.
Conclusion:
In conclusion, DMSP is a spirocyclic compound with significant importance in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMSP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMSP, including the development of DMSP analogs, investigation of its role in natural product biosynthesis, and exploration of its potential as a drug target.
Métodos De Síntesis
The synthesis of DMSP can be achieved by using various methods, including the Diels-Alder reaction, the Pictet-Spengler reaction, and the Mannich reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cycloadduct. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone to form a spirocyclic compound. The Mannich reaction involves the reaction between an aldehyde or ketone, an amine, and a nucleophile to form an imine.
Aplicaciones Científicas De Investigación
DMSP has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMSP has been investigated for its antitumor, anti-inflammatory, and antiviral properties. In biochemistry, DMSP has been studied for its role in the biosynthesis of various natural products. In pharmacology, DMSP has been investigated for its potential as a drug target and as a lead compound for drug discovery.
Propiedades
Número CAS |
109104-45-2 |
|---|---|
Nombre del producto |
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione |
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1'-methylspiro[2,4-dihydro-1H-naphthalene-3,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C14H15NO2/c1-15-12(16)9-14(13(15)17)7-6-10-4-2-3-5-11(10)8-14/h2-5H,6-9H2,1H3 |
Clave InChI |
RMKQRTVQYVEVFO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2(C1=O)CCC3=CC=CC=C3C2 |
SMILES canónico |
CN1C(=O)CC2(C1=O)CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



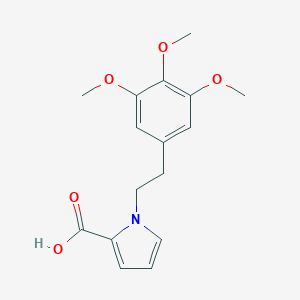
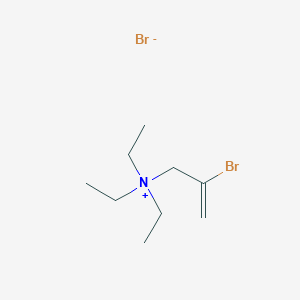
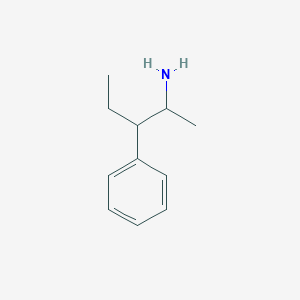
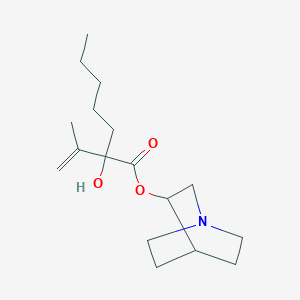
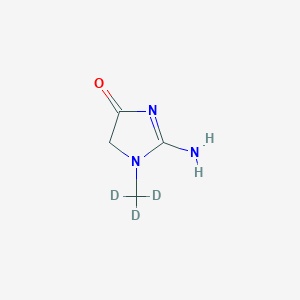
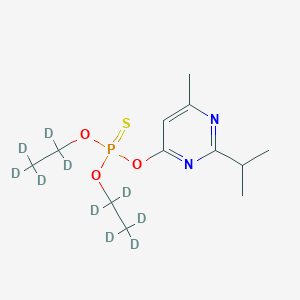
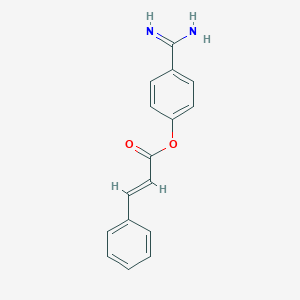

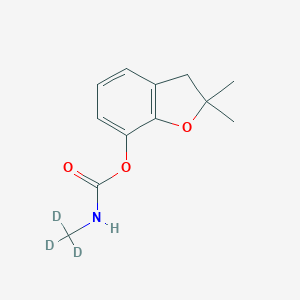
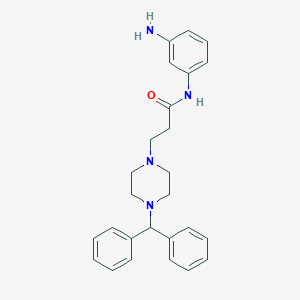
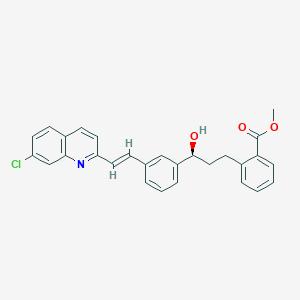
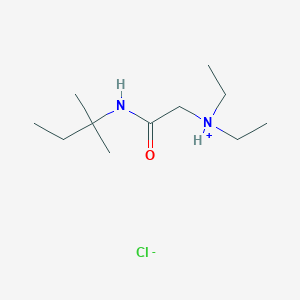

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)